![molecular formula C15H14O3 B3029434 3-(4-Hydroxyphenyl)chroman-7-ol CAS No. 66036-38-2](/img/structure/B3029434.png)
3-(4-Hydroxyphenyl)chroman-7-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)chroman-7-ol typically involves the reduction of daidzein. One common method includes the use of hydrogenation reactions under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves the fermentation of soy isoflavones by specific bacterial strains capable of converting daidzein to S-equol .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)chroman-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include different hydroxy derivatives, quinones, and substituted chroman-7-ol compounds .
Scientific Research Applications
Scientific Research Applications
S-equol has a broad range of applications across various fields:
-
Chemistry :
- Studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
-
Biology :
- Investigated for its role in modulating biological processes related to hormone regulation, particularly in relation to estrogen signaling.
- Medicine :
- Industry :
Neuroprotective Effects
A study highlighted that S-equol administration improved cognitive function in animal models by enhancing synaptic plasticity and reducing oxidative stress markers in neurons. This suggests potential applications in neurodegenerative diseases.
Hormonal Modulation
Research indicates that S-equol may alleviate menopausal symptoms by regulating estrogen levels and improving bone density without the adverse effects associated with synthetic estrogens. A significant correlation was found between urinary equol levels and menopausal symptoms in postmenopausal women .
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Neurite Growth | Enhances neurite outgrowth in neuronal cells |
Cell Proliferation | Stimulates proliferation in astrocytes |
Cytoskeletal Rearrangement | Induces changes in actin dynamics essential for cell migration |
Hormonal Effects | Modulates estrogen levels, alleviating menopausal symptoms |
Neuroprotective Effects | Improves cognitive function and reduces oxidative stress markers |
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)chroman-7-ol involves its binding to estrogen receptors, particularly ERβ. This binding leads to the activation of various signaling pathways, including those involving G-protein coupled receptors like GPR30 . These pathways play a role in cellular proliferation, differentiation, and migration .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: This compound is structurally similar but lacks the hydroxyl groups present in 3-(4-Hydroxyphenyl)chroman-7-ol.
Daidzein: The precursor to this compound, daidzein is another soy isoflavone with estrogenic activity.
Uniqueness
This compound is unique due to its specific binding affinity to ERβ and its production by intestinal bacteria, which is not a common feature among similar compounds .
Biological Activity
3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as Equol, is a naturally occurring isoflavone compound derived from daidzein, primarily through the action of gut microbiota. This compound has garnered significant attention for its diverse biological activities, particularly its estrogenic effects and antioxidant properties. Below, we explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Equol has the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. Its structure features a chroman backbone, characterized by a hydroxyl group at the 7-position and a para-hydroxyphenyl group at the 3-position. This unique structure is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₃ |
Molecular Weight | 242.27 g/mol |
Appearance | White crystalline powder |
Solubility | Soluble in methanol, ethanol, DMSO |
Estrogenic Effects
Equol exhibits selective binding to estrogen receptor β (ERβ), which influences various physiological processes. Studies have shown that Equol can mimic estrogen's effects, making it a subject of interest in hormone-related therapies:
- Mechanism of Action : Equol binds preferentially to ERβ over ERα, leading to different biological responses. This selectivity may reduce the risk of adverse effects associated with traditional estrogen therapies .
- Clinical Relevance : Research indicates that Equol may play a role in alleviating menopausal symptoms and improving bone health in postmenopausal women due to its estrogenic properties .
Antioxidant Properties
Equol has demonstrated significant antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases:
- Free Radical Scavenging : Equol can scavenge free radicals, thereby reducing oxidative damage to cells. This property is essential in preventing chronic diseases such as cancer and cardiovascular diseases .
Case Studies and Research Findings
- Prostate Cancer : A systematic review indicated that Equol may have protective effects against prostate cancer. It was shown to inhibit tumor growth and promote apoptosis in cancer cells through its estrogenic activity .
- Breast Cancer : In studies involving breast cancer cell lines (e.g., MCF-7), Equol exhibited antiproliferative effects, suggesting potential utility as an adjunct therapy in hormone-sensitive cancers .
- Bone Health : Research has highlighted the role of Equol in enhancing bone density and reducing osteoporosis risk in postmenopausal women, attributed to its estrogen-like effects on bone metabolism .
Comparative Analysis with Related Compounds
Equol shares structural similarities with other flavonoids and isoflavones, which also exhibit biological activities:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Daidzein | Yes | Precursor to Equol; weaker estrogenic activity. |
Genistein | Yes | Stronger estrogenic effects; used in cancer research. |
Coumestrol | Yes | Exhibits unique phytoestrogen properties; different ring structure. |
7-Hydroxyflavone | Yes | Antioxidant properties; different functional groups. |
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058705 | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94105-90-5 | |
Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Equol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EQUOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.